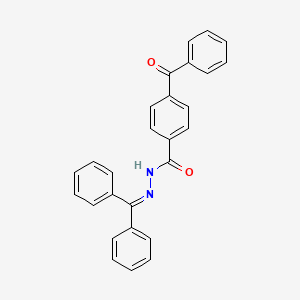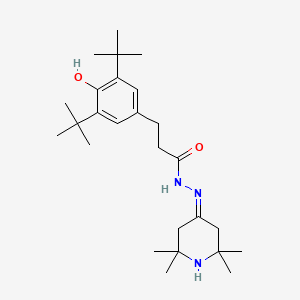![molecular formula C16H17ClO2S B4898487 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol, also known as CBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CBTP is a white crystalline powder that has a molecular formula of C19H19ClO2S and a molecular weight of 346.88 g/mol. In
Applications De Recherche Scientifique
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been studied for its potential applications in various fields of science. In medicine, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been studied for its potential use as an anti-inflammatory agent and for its ability to reduce oxidative stress. In agriculture, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to have insecticidal properties against various pests, including aphids, whiteflies, and thrips. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been studied for its potential use as a fungicide and herbicide. In material science, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been used as a building block for the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. In cancer cells, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can induce cell cycle arrest and apoptosis in cancer cells. In insects, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the transmission of nerve impulses. By inhibiting AChE, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can cause paralysis and death in insects.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to induce cell cycle arrest, apoptosis, and autophagy. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In insects, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been shown to cause paralysis and death by disrupting the nervous system. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has also been shown to have an impact on the reproductive system of insects, reducing their ability to reproduce.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is also relatively inexpensive compared to other compounds with similar properties. However, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol. In medicine, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could be further studied for its potential use in combination therapy with other anti-cancer agents. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could also be studied for its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. In agriculture, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could be further studied for its potential use as a biopesticide, which could reduce the use of synthetic pesticides and their impact on the environment. 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol could also be studied for its potential use in the development of new materials with unique properties. Overall, 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has great potential for various applications in science and could be a valuable tool for researchers in different fields.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate followed by the reaction of the resulting product with phenoxypropanol. The reaction is carried out under specific conditions, including temperature, pressure, and pH, to ensure the formation of the desired product. The yield of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol can be optimized by adjusting the reaction parameters, such as the molar ratio of the starting materials and the reaction time.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2S/c17-14-8-6-13(7-9-14)11-20-12-15(18)10-19-16-4-2-1-3-5-16/h1-9,15,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSBLBWXTYIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)
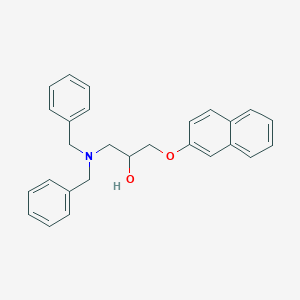
![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
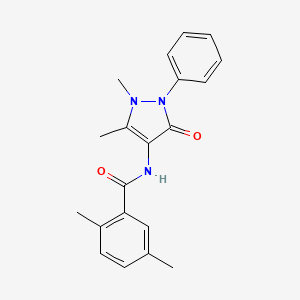
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)

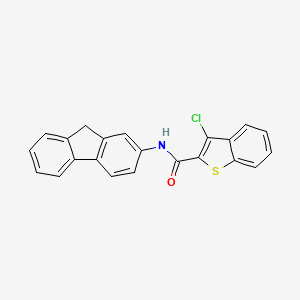
![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
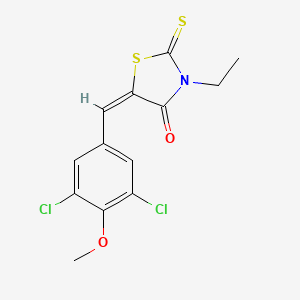
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
